molecular formula C13H13N B14322861 Benzonitrile, 2-(1-hexynyl)- CAS No. 110166-78-4

Benzonitrile, 2-(1-hexynyl)-

Cat. No.: B14322861
CAS No.: 110166-78-4
M. Wt: 183.25 g/mol
InChI Key: FVLBJXKHCWDGFO-UHFFFAOYSA-N
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Description

Benzonitrile, 2-(1-hexynyl)- is an organic compound characterized by the presence of a benzene ring substituted with a nitrile group and a hexynyl group. This compound is part of the nitrile family, known for their versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzonitrile, 2-(1-hexynyl)- can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. This method is advantageous due to its mild reaction conditions and low production cost .

Another method involves the Rosenmund-von Braun reaction, where bromobenzene reacts with cuprous cyanide to yield benzonitrile . This reaction is typically carried out in the presence of a solvent such as dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of benzonitrile, 2-(1-hexynyl)- often involves the ammoxidation of toluene. In this process, toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-(1-hexynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various amines are used in substitution reactions.

Major Products

Mechanism of Action

The mechanism of action of benzonitrile, 2-(1-hexynyl)- involves its interaction with various molecular targets. The nitrile group is a potent electrophile, making the compound reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with only a nitrile group attached to the benzene ring.

    Phenylacetonitrile: Contains a nitrile group attached to a benzene ring via a methylene bridge.

    Cyanobenzene: Another name for benzonitrile, highlighting its nitrile group.

Uniqueness

Benzonitrile, 2-(1-hexynyl)- is unique due to the presence of both a nitrile group and a hexynyl group. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions compared to simpler nitriles .

Properties

CAS No.

110166-78-4

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

2-hex-1-ynylbenzonitrile

InChI

InChI=1S/C13H13N/c1-2-3-4-5-8-12-9-6-7-10-13(12)11-14/h6-7,9-10H,2-4H2,1H3

InChI Key

FVLBJXKHCWDGFO-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CC=CC=C1C#N

Origin of Product

United States

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